6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Description
Structural Classification and Nomenclature of Imidazo[1,2-b]pyrazole Derivatives
The imidazo[1,2-b]pyrazole scaffold represents a significant class of fused bicyclic heterocycles that have gained prominence in pharmaceutical chemistry. The International Union of Pure and Applied Chemistry nomenclature system designates these compounds based on their ring fusion pattern, where the imidazole ring is fused to the pyrazole ring at positions 1 and 2. The basic imidazo[1,2-b]pyrazole core structure has a molecular formula of C₅H₅N₃ and contains three nitrogen atoms strategically positioned within the bicyclic framework.
The nomenclature system for these derivatives follows systematic naming conventions where substituents are identified by their position numbers and chemical nature. In the case of this compound, the cyclobutyl group is positioned at the 6-position while the ethyl group occupies the 1-position of the heterocyclic core. The "1H" designation indicates the specific tautomeric form where the hydrogen atom is located on the nitrogen at position 1.
Various derivatives of the imidazo[1,2-b]pyrazole scaffold have been synthesized and characterized, including carboxylic acid derivatives, carboxylate esters, and carboximidamide analogs. For example, 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (molecular weight 151.12 grams per mole) represents a carboxylated derivative with the molecular formula C₆H₅N₃O₂. Similarly, this compound-7-carboximidamide demonstrates how additional functional groups can be incorporated while maintaining the core heterocyclic structure.
The structural diversity within this class of compounds is exemplified by the range of molecular weights and formulas observed across different derivatives. The following table illustrates the structural variation among representative imidazo[1,2-b]pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1H-Imidazo[1,2-b]pyrazole | C₅H₅N₃ | 107.11 | Basic bicyclic core |
| 2,3-dihydro-1H-imidazo[1,2-b]pyrazole | C₅H₇N₃ | 109.13 | Saturated derivative |
| 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid | C₆H₅N₃O₂ | 151.12 | Carboxylated analog |
| This compound-7-carboximidamide | C₁₂H₁₇N₅ | 231.30 | Multiple substituents |
Historical Development of Bicyclic Heterocycles in Medicinal Chemistry
The development of bicyclic heterocycles in medicinal chemistry traces its origins to the early establishment of organic chemistry in the 1800s, marking the beginning of systematic heterocyclic chemistry research. Among the significant historical milestones, the identification of alloxan from uric acid by Brugnatellite in 1818 and the isolation of furfural from the furan family by Dobereiner in 1832 established foundational knowledge for heterocyclic compound development. The discovery of pyrrole through dry distillation of bones by Runge in 1834, occasionally referred to as "fiery oil," further advanced the understanding of nitrogen-containing heterocycles.
The field experienced substantial advancement with Friedlander's discovery of indigo dye in 1906, which enabled many agricultural industries to be replaced by synthetic chemistry techniques. This breakthrough demonstrated the practical applications of heterocyclic compounds beyond laboratory curiosities. In 1936, Treibs explained the biological origin of petroleum by synthesizing chlorophyll derivatives from crude oil, highlighting the natural occurrence and biological significance of heterocyclic structures. The role of purines and pyrimidines as heterocyclic chemicals in the genetic code was discussed in 1951, along with Chargaff's laws, establishing the fundamental importance of these compounds in biological systems.
The evolution of nitrogen-containing heterocycles has been particularly significant in pharmaceutical development. Beta-lactam antibiotics, which comprise a four-membered beta-lactam ring essential for displaying antibactericidal activities, represent one of the earliest successful applications of heterocyclic chemistry in medicine. The discovery of penicillin by Sir Alexander Fleming in 1929, when he observed that experimental cultures of staphylococcus were affected by fungus contamination, marked a pivotal moment in heterocyclic drug development. Among the various penicillins identified (F, G, K, O, V, X), penicillin G (benzylpenicillin) was found to be the most effective and has since been used as an antibiotic to treat numerous bacterial infections.
The development of five-membered heterocycles has also contributed significantly to modern pharmaceuticals. Lisinopril, a drug of the angiotensin-converting enzyme inhibitor family used primarily in the treatment of hypertension and heart failure, was patented in 1978 and approved for medical use in the United States in 1987. The synthetic pathway for lisinopril involves multiple steps starting with lysine and demonstrates the complexity achievable in heterocyclic drug synthesis. Additionally, omeprazole as a racemic mixture was the first recognized proton pump inhibitor in 1979, having been marketed under the brand name Prilosec in 1988. As a proton pump inhibitor, omeprazole shares the core structure of pyridinylmethylsulfinyl benzimidazoles with other compounds in its class.
Contemporary research in bicyclic heterocycles has focused on selective functionalization methods and improved synthetic approaches. Recent developments include the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using bromine-magnesium exchange, as well as regioselective magnesiations and zincations with specialized bases. These functionalization methods have been successfully applied in the synthesis of isosteres of indolyl drugs, with comparative assays demonstrating that substitution of indole rings with 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media.
Significance of Cyclobutyl and Ethyl Substituents in Bioactive Compounds
The incorporation of cyclobutyl groups in medicinal chemistry has emerged as an important strategy for achieving favorable pharmacological properties through unique structural characteristics. Cyclobutanes adopt a folded structure, reducing their bond angle slightly to 88 degrees compared to the expected 90 degrees, which increases angle strain but provides distinctive molecular properties. Important characteristics of the cyclobutane ring include its unique puckered structure, longer carbon-carbon bond lengths, increased carbon-carbon π-character, and relative chemical inertness for a highly strained carbocycle.
Cyclobutanes have been employed for improving multiple pharmaceutical factors, including preventing cis-trans isomerization by replacing alkenes, replacing larger cyclic systems, increasing metabolic stability, directing key pharmacophore groups, inducing conformational restriction, reducing planarity, serving as aryl isosteres, and filling hydrophobic pockets. An often-described property commonly introduced by the inclusion of a cyclobutane ring is conformational restriction, where flexible ligands can suffer from an entropic penalty upon binding due to the freezing of rotatable bonds in the binding pocket. For example, a flexible ethyl linker can be replaced by a 1,3-disubstituted cyclobutane to limit the number of possible conformations.
Research has demonstrated that the use of saturated cyclobutane rings instead of planar aromatic rings correlates with stronger binding affinities because saturated molecules better complement spatial arrangements of target proteins. This saturation increase also correlates to higher water solubility and lower melting points, both of which are key to successfully developing a lead compound. Furthermore, the cyclobutyl ring can be used to direct key pharmacophore groups and fill hydrophobic pockets in target enzymes.
Specific examples of cyclobutyl applications in drug development include efforts to improve peptide linker stability in antibody-drug conjugates targeting cancer cells where cathepsin B is active. Researchers installed a cyclobutyl ring replacing a valine residue, hypothesizing through computational similarity searches that this moiety would fit best in the hydrophobic binding pocket of cathepsin B. The cyclobutane-containing linker showed greater selectivity towards cathepsin B over other enzymes, increasing selectivity towards tumor cells compared to valine-citrulline linker systems already in clinical trials.
The significance of ethyl substituents in bioactive compounds is exemplified by research on englerin analogs, where 4-alkyl substituents have been shown to be crucial for biological activity. Studies have demonstrated that 4-desmethyl englerin A was less active than the natural product by an order of magnitude, but 4-ethyl and 4-isopropyl analogs were comparable in activity to englerin A. These results are consistent with the premise that 4-alkyl groups enforce the binding conformation of substituents and suggest that 4-alkyl structures may prove useful as tool compounds.
The following table summarizes key properties and applications of cyclobutyl and ethyl substituents in bioactive compounds:
| Substituent Type | Key Properties | Pharmaceutical Applications | Molecular Effects |
|---|---|---|---|
| Cyclobutyl | Conformational restriction, increased metabolic stability | Cathepsin B inhibitors, conformationally locked scaffolds | Enhanced selectivity, improved binding affinity |
| Ethyl | Optimal alkyl chain length, balanced hydrophobicity | Englerin analogs, receptor modulators | Maintained biological activity, favorable pharmacokinetics |
| Combined Cyclobutyl-Ethyl | Synergistic effects, optimized molecular properties | 6-cyclobutyl-1-ethyl-imidazo[1,2-b]pyrazole derivatives | Enhanced solubility, improved target interactions |
Recent research on imidazo[1,2-b]pyrazole derivatives has demonstrated that compounds containing both cyclobutyl and ethyl substituents show promising biological activities. Studies have shown that pyrazole and imidazo[1,2-b]pyrazole derivatives exhibit moderate to good potency as cyclooxygenase-2 inhibitors, with some derivatives displaying high potency comparable to established anti-inflammatory drugs. The most active derivatives have been evaluated for their ability to regulate pro-inflammatory proteins such as tumor necrosis factor-alpha and interleukin-6, showing significant down-regulation of these immunomodulatory proteins.
Properties
IUPAC Name |
6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-13-6-7-14-11(13)8-10(12-14)9-4-3-5-9/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLOIXYEMHWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the c-met receptor, which plays a crucial role in human cancer signaling pathways.
Mode of Action
It can be inferred that, like other c-met inhibitors, it may bind to the c-met receptor and inhibit its activity, thereby disrupting the signaling pathways that lead to cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. Additionally, this compound can interact with DNA-binding proteins, potentially influencing gene expression and cellular metabolism.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can either promote or inhibit cell growth, depending on the context. Furthermore, this compound can affect gene expression, leading to changes in the production of key proteins involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular signaling and metabolism, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth or inhibiting inflammation. At higher doses, it can have toxic or adverse effects, including cell death or organ damage. These threshold effects are important considerations for determining the appropriate dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cellular signaling pathways and metabolic processes.
Biological Activity
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound possesses a bicyclic structure that includes an imidazole and a pyrazole ring. Its molecular formula is , with a molecular weight of 218.26 g/mol. The presence of the cyclobutyl group at the 6-position and the ethyl group at the 1-position contributes to its distinct chemical properties, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis methods. A common approach includes the cyclocondensation of 5-amino-1H-pyrazoles with α-haloketones, often utilizing catalysts to enhance yield and selectivity. The synthetic route allows for the construction of the bicyclic structure under controlled conditions, ensuring high purity and stability of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit enzymes involved in inflammatory processes or cancer progression, thereby modulating various cellular pathways. For instance, it has been suggested that it might act on kinases associated with tumor growth or inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological implications of imidazo[1,2-b]pyrazole derivatives:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-mycobacterial | MIC of against M. tuberculosis H37Rv was reported for similar compounds. |
| Study B | Kinase inhibition | Compounds showed IC50 values ranging from to against various kinases involved in cancer progression. |
| Study C | Anti-inflammatory | Indicated potential inhibition of TNFα and IL-6 production in cell lines with IC50 values around . |
Scientific Research Applications
Therapeutic Applications
Recent studies have highlighted several therapeutic applications for 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole:
Anti-inflammatory Activity
Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes like IKK-2. This suggests potential use in treating inflammatory diseases.
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies demonstrated potent cytotoxicity against various cancer cell lines, including:
- Breast cancer (MCF7)
- Cervical cancer (HeLa)
- Hepatocellular carcinoma (HepG2)
These studies report IC50 values indicating significant effectiveness in inhibiting cancer cell proliferation.
Antimicrobial Activity
Preliminary findings suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new therapeutic agents against infections .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the development of functional materials. These include:
- Dyes : The compound's ability to undergo various chemical transformations allows it to serve as a precursor for dyes with specific properties.
- Catalysts : Its unique structural features may enhance catalytic activity in various chemical reactions.
These applications highlight the compound's versatility in both scientific research and industrial processes .
Case Study 1: Anticancer Research
A study focused on the anticancer effects of this compound derivatives revealed that certain modifications led to enhanced cytotoxicity against HepG2 cells. The research utilized a series of analogs to determine structure–activity relationships (SAR), identifying key functional groups responsible for increased potency.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation explored the anti-inflammatory mechanisms of this compound. Researchers found that specific derivatives effectively reduced levels of inflammatory markers in vitro. This study provided insights into the molecular interactions between the compound and inflammatory pathways, paving the way for future drug development.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Modifications
Pruvanserin Isostere (1H-imidazo[1,2-b]pyrazole analogue)
- Substituents : Replaces indole with 1H-imidazo[1,2-b]pyrazole in the 5-HT2A antagonist pruvanserin.
- Key Findings :
- Implications : Enhanced solubility makes this scaffold promising for CNS-targeting drugs requiring blood-brain barrier penetration.
Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate
- Substituents : Methylsulfanyl (position 6), phenyl (position 2), and ethyl carboxylate (position 7).
- Structural Insights :
- Biological Relevance : Methylsulfanyl and carboxylate groups may enhance binding to enzymatic pockets via hydrophobic and hydrogen-bonding interactions.
IMPY (2,3-Dihydro-1H-imidazo[1,2-b]pyrazole)
- Substituents : Dihydro saturation of the imidazo ring.
- Activity : Inhibits DNA synthesis by targeting ribonucleotide reductase, used for cell cycle synchronization in leukemia models .
- Toxicity Profile : Dose-dependent hemolysis and neurotoxicity, but reversible upon discontinuation .
COX-2 Inhibitors with Immunomodulatory Effects
- Substituents : Varied groups (e.g., phenyldiazenyl, thienyl) on the imidazo[1,2-b]pyrazole core.
Physicochemical and Pharmacokinetic Comparisons
*Predicted based on cyclobutyl’s steric and lipophilic effects.
†Inferred from structurally similar COX-2 inhibitors .
Preparation Methods
Core Synthetic Strategies
The synthesis of 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole generally follows these key approaches:
- Cyclization of 5-aminopyrazole derivatives with aldehydes and isocyanides via multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé (GBB) reaction.
- Sequential one-pot protocols that combine the in situ formation of aminopyrazole intermediates followed by cyclocondensation to form the imidazo[1,2-b]pyrazole scaffold.
- Use of Lewis or Brønsted acid catalysis to promote regioselective cyclization and improve reaction yields.
Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is a prominent method for assembling imidazo[1,2-b]pyrazole frameworks efficiently. It involves the condensation of three components:
- A bifunctional 5-aminopyrazole derivative (bearing substituents such as cyclobutyl and ethyl groups)
- An aldehyde (which can be varied to introduce different substituents on the heterocycle)
- An isocyanide (which acts as a versatile nucleophile)
This reaction proceeds via an iminium ion intermediate formed from the aldehyde and aminopyrazole, followed by nucleophilic attack by the isocyanide and subsequent cyclization to yield the imidazo[1,2-b]pyrazole product.
One-Pot Two-Step Sequential Synthesis
A green and operationally simple approach involves a sequential one-pot protocol :
- Step 1: Microwave-assisted condensation of ethoxymethylene malononitrile or ethyl cyanoacetate derivatives with hydrazine hydrate to generate the 5-aminopyrazole intermediate.
- Step 2: Addition of aldehyde, isocyanide, and catalytic amounts of trifluoroacetic acid (TFA) in a water/ethanol solvent mixture to promote the GBB reaction, yielding the imidazo[1,2-b]pyrazole core.
This method benefits from:
- Rapid reaction times (typically 10–60 minutes)
- Mild conditions (room temperature or slightly elevated temperatures)
- High yields (up to 83%)
- Simple product isolation by filtration without extensive purification
Catalysts and Solvent Effects
Optimization studies indicate:
- No product formation without acid catalysts.
- Lewis acids such as indium(III) salts and trimethylsilyl chloride (TMSCl) enhance yields moderately (up to 67%).
- Brønsted acids, especially TFA at 20 mol%, provide superior yields (up to 79%) in ethanol/water mixtures.
- Solvent polarity and composition significantly influence reaction efficiency, with ethanol/water (1:1) mixtures offering the best balance of yield and operational simplicity.
Influence of Substituents
The presence of the cyclobutyl substituent at position 6 and the ethyl group at position 1 affects the steric and electronic environment of the pyrazole precursor, which in turn influences:
- The regioselectivity of the cyclization step.
- The overall yield and purity of the final product.
- The biological activity profile due to altered molecular interactions.
Representative Data Table: Catalyst and Solvent Optimization
| Entry | Catalyst | Catalyst Load (mol %) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | – | EtOH | >72 h | 0 |
| 2 | In(OTf)3 | 20 | EtOH | 15 min | 61 |
| 3 | InCl3 | 20 | EtOH | 15 min | 67 |
| 4 | TMSCl | 20 | EtOH | 15 min | 64 |
| 5 | TsOH·H2O | 20 | EtOH | 15 min | 52 |
| 6 | HClO4 | 20 | EtOH | 15 min | 59 |
| 7 | TFA | 20 | EtOH | 15 min | 74 |
| 15 | TFA | 20 | EtOH/H2O 1:1 | 15 min | 79 |
Note: TFA catalysis in ethanol/water mixture provides the best yield and operational simplicity.
Scope and Limitations
- Aromatic aldehydes with electron-donating groups (e.g., 4-methyl) generally afford higher yields.
- Electron-withdrawing substituents on aldehydes tend to reduce yields.
- Aliphatic isocyanides such as cyclobutyl isocyanide are compatible and can be incorporated to introduce the cyclobutyl substituent at position 6.
- Some isocyanides (e.g., methyl isocyanoacetate) may give lower yields due to side reactions.
Summary of Preparation Methodology
| Step | Reagents and Conditions | Outcome/Notes |
|---|---|---|
| 1 | Hydrazine hydrate + ethoxymethylene malononitrile or ethyl cyanoacetate, microwave irradiation (80 °C, 10 min) | Formation of 5-aminopyrazole intermediate |
| 2 | Addition of aldehyde + isocyanide + TFA (20 mol%) in EtOH/H2O (1:1), room temperature, 15–60 min | Cyclization via GBB reaction to imidazo[1,2-b]pyrazole core |
| 3 | Simple filtration isolation | High purity product, yields up to 83% |
Research Findings and Practical Considerations
- The sequential one-pot GBB reaction provides a sustainable, efficient route to this compound with minimal purification steps.
- Microwave-assisted synthesis of the aminopyrazole intermediate significantly reduces reaction time and enhances conversion.
- The regioselectivity of the cyclization is well-controlled, yielding predominantly the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond, confirmed by advanced NMR techniques.
- The method is versatile, allowing structural diversification by varying aldehyde and isocyanide components, which is valuable for medicinal chemistry applications.
This detailed synthesis strategy, supported by experimental optimization data and mechanistic insights, establishes a robust foundation for the preparation of this compound and related analogs, facilitating further exploration of their pharmacological potential.
Sources:
Q & A
Q. What are the common synthetic routes for 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole, and what are their limitations?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with aldehydes and isocyanides. A one-pot protocol using hydrazine hydrate, ethoxymethylene malononitrile derivatives, aldehydes, and isocyanides has been developed to streamline the process . Key limitations include:
- Long reaction times (3–18 hours).
- Purification challenges (column chromatography or recrystallization required).
- Limited diversity due to dependence on pre-functionalized pyrazole precursors. Table 1 summarizes methods and limitations:
| Method | Reaction Time | Catalyst | Yield (%) | Limitations |
|---|---|---|---|---|
| One-pot sequential synthesis | 3–18 hours | Lewis/Brønsted acid | 50–80 | Requires purification, slow kinetics |
| Cyclocondensation | 1–6 hours | TMP-bases | 60–90 | Regioisomer formation risk |
Q. How can NMR spectroscopy resolve tautomeric forms and regioisomers in imidazo[1,2-b]pyrazoles?
2D NMR techniques (e.g., COSY, HSQC, HMBC) are critical for distinguishing between 1H- and 5H-imidazo[1,2-b]pyrazole tautomers and regioisomers. For example:
- Endo vs. exocyclic double bonds : NMR chemical shifts differentiate conjugation patterns.
- Regioisomers : NOESY correlations identify spatial proximity of substituents (e.g., cyclobutyl vs. ethyl groups) .
Q. What physicochemical properties make this scaffold promising for medicinal chemistry?
Compared to indole derivatives, 1H-imidazo[1,2-b]pyrazoles exhibit:
- Lower logD (improved hydrophilicity).
- Higher aqueous solubility (e.g., 1H-analogue of pruvanserin: >10-fold increase).
- Adjustable pKa (~7.3 for core NH deprotonation vs. indole NH ~10) . Table 2 compares key properties:
| Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole Analogue |
|---|---|---|
| logD | 3.2 | 2.5 |
| Aqueous solubility (mg/mL) | 0.03 | 0.35 |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH) |
Advanced Research Questions
Q. What strategies optimize synthesis to reduce reaction times and improve regioselectivity?
- Catalyst screening : Brønsted acids (e.g., TFA) or Lewis acids (e.g., ZnCl₂) at 5–30 mol% accelerate cyclization .
- Microwave-assisted synthesis : Reduces time from hours to minutes while maintaining yield.
- In situ precursor generation : Sequential addition of reagents minimizes side reactions .
Q. How does functionalization of the scaffold impact biological activity?
Selective functionalization via Br/Mg-exchange or TMP-base-mediated magnesiation enables:
- Core diversification : Electrophilic trapping with aldehydes, halides, or ketones introduces substituents at C3, C6, or C7 positions .
- Bioactivity modulation : For example, 6-cyclobutyl groups enhance metabolic stability, while ethyl groups optimize pharmacokinetics .
Q. What methodologies assess the scaffold’s potential as a non-classical indole isostere?
- Comparative bioassays : Test 5-HT₂A receptor binding affinity (e.g., pruvanserin vs. its isostere) .
- Metabolic stability assays : Cytochrome P450 oxidation studies (CYP3A4/2D6) quantify half-life improvements .
- Solubility-Permeability trade-off : Use parallel artificial membrane permeability assays (PAMPA) to balance solubility gains with membrane penetration .
Q. How can computational modeling guide the design of derivatives?
- Docking studies : Predict binding modes with targets like α-glucosidase or serotonin receptors using AutoDock or Schrödinger .
- DFT calculations : Analyze electronic effects of substituents (e.g., cyclobutyl’s steric impact) on tautomer stability .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
